molecular formula C13H25NO5S B122509 tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate CAS No. 147699-19-2

tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

Cat. No.: B122509
CAS No.: 147699-19-2
M. Wt: 307.41 g/mol
InChI Key: WSNYPQZNUKSYBI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C11H21NO5S and a molecular weight of 279.35 g/mol . This compound is characterized by a piperidine ring substituted with a tert-butyl carbamate group and a methylsulfonyl oxyethyl group. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product and remove impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is used in the synthesis of potential drug candidates. Its structural features make it a useful intermediate in the development of pharmaceuticals targeting neurological disorders, cardiovascular diseases, and cancer .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in the manufacture of polymers, agrochemicals, and other high-value products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is unique due to the presence of the methylsulfonyl oxyethyl group, which imparts distinct reactivity and functionalization potential. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research, where such functional groups are often required for specific biological activities or chemical transformations .

Properties

IUPAC Name

tert-butyl 4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-8-5-11(6-9-14)7-10-18-20(4,16)17/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNYPQZNUKSYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570303
Record name tert-Butyl 4-{2-[(methanesulfonyl)oxy]ethyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147699-19-2
Record name tert-Butyl 4-{2-[(methanesulfonyl)oxy]ethyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methanesulfonyl chloride (0.51 ml) in methylene chloride (5 ml) was added dropwise to a mixture of 4-(2-hydroxyethyl)-1-tert-butoxycarbonylpiperidine (1.43 g) and triethylamine (0.91 ml) at 5° C. After stirring at ambient temperature for 1 hour, the mixture was poured into ice water and extracted with ethyl acetate. The extract was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo to give 1-tert-butoxycarbonyl-4-(2-mesyloxyethyl)piperidine (1.37 g).
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-(2-hydroxyethyl)-piperidine-1-carboxylic acid tert-butyl ester (Aldrich, 0.50 g, 2.2 mmol), triethylamine (0.91 mL, 6.5 mmol), and methanesulfonyl chloride (0.25 mL, 3.3 mmol) in 10 mL THF were processed as described in Example 1C to give the crude title compound which was used directly in the next reaction.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The reaction was prepared in 2 batches, with both batches purified together. The amounts of reactants and product reflect the sum of both batches. To 1,1-dimethylethyl 4-(2-hydroxyethyl)-1-piperidinecarboxylate (172 g, 750 mmol) in DCM (4 L) was added TEA (304 g, 1.50 mol). The mixture was cooled 0° C. and methanesulfonyl chloride (190 g, 827 mmol) was added dropwise. The reaction mixture was stirred at rt for 2 h. The reaction was determined to be complete by TLC. The reaction was diluted with DCM and washed with saturated Na2CO3 and the aqueous layer was separated. The organic layer was dried (Na2SO4), and rotovapped down to provide the title compound of Step B (280 g, 911 mmol, 61%). 1H NMR (400 MHz, CDCl3) δ 0.95-1.15 (m, 2H), 1.38 (s, 9H), 1.47-1.68 (m, 5H), 2.53-2.70 (m, 2H), 2.94 (s, 3H), 3.95-4.10 (m, 2H), 4.21 (t, J=8.8 Hz, 2H).
Quantity
172 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
304 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61%

Synthesis routes and methods IV

Procedure details

Combine tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (4.720 kg, 20.6 mol) with DCM (40 L) and TEA (3020 mL, 21.63 mol) in a 50 L reactor under a nitrogen atmosphere. Cool the solution to about 0° C. and slowly add methane sulfonyl chloride (2.478 kg, 21.63 mol) in DCM (5 L) while keeping the reaction temperature below 10° C. After the addition is complete stir the mixture for 18 h at 15° C. at which time TLC (1:1, hexane:EtOAc) shows no starting material remaining Wash the mixture with water (30 L) and allow the phases to separate. Concentrate the organic phase to a solid. Slurry the solid in MTBE (6 L), collect by filtration, and dry in a vacuum oven at 50° C. to provide the title compound as a white solid (5.67 kg, 91%).
Quantity
4.72 kg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3020 mL
Type
reactant
Reaction Step Two
Quantity
2.478 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
solvent
Reaction Step Five
Name
Quantity
40 L
Type
solvent
Reaction Step Six
Yield
91%

Synthesis routes and methods V

Procedure details

Methanesulfonyl chloride (4.0 mL, 52 mmol) was added slowly to a 0° C. solution of 1-t-butyloxycarbonyl-4-hydroxyethylpiperidine (10.0 g, 43.7 mmol) and diisopropylethylamine (7.3 mL, 52 mmol) in dichloromethane (100 mL) with stirring under a nitrogen atmosphere. After 24 hours at room temperature, the mixture was extracted with water (4×100 mL), dried (MgSO4), filtered, and concentrated in vacuo to yield a clear oil which crystallized upon standing. Mp:60°-63° C. MSCI:252(MH+, base). 1H NMR(300 MHz, CDCl3 /TMS, δ): 4.3(br t,2H), 4.1(br d,2H), 3.0(S,3H), 2.7(br t,2H), 1.7-1.1(m,16H).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Reactant of Route 3
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tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Reactant of Route 4
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tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

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